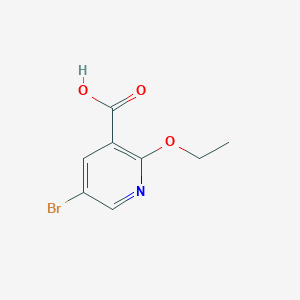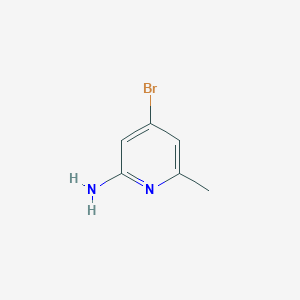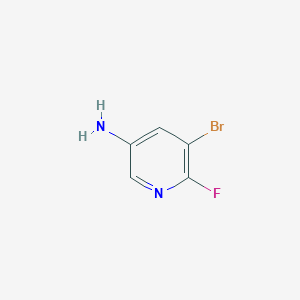
5-Bromo-6-fluoropyridin-3-amine
Vue d'ensemble
Description
5-Bromo-6-fluoropyridin-3-amine is an organic compound that is used as an intermediate in organic synthesis . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of 5-Bromo-6-fluoropyridin-3-amine involves the bromination of 6-fluoropyridin-2-amine . More details about the synthesis process can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-fluoropyridin-3-amine is represented by the linear formula C5H4BrFN2 . The InChI code for this compound is 1S/C5H4BrFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-6-fluoropyridin-3-amine include a molecular weight of 191 , a boiling point of 305.4°C at 760 mmHg , and a flash point of 138.5 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Pharmaceutical Research
5-Bromo-6-fluoropyridin-3-amine: is a valuable intermediate in pharmaceutical research. It serves as a building block for the synthesis of various Active Pharmaceutical Ingredients (APIs) . These APIs include Neuropeptide Y Receptor Y5 Inhibitors , which are potential treatments for obesity and anxiety, and SARS-CoV-2 Major Protease Inhibitors , which are crucial in developing COVID-19 therapeutics .
Cancer Immunotherapy
This compound is used in the synthesis of Indoleamine-2,3-Dioxygenase-1 Inhibitors . These inhibitors are significant in cancer immunotherapy as they can modulate the immune response against tumor cells, enhancing the efficacy of other therapeutic agents .
Semiconductor Research
Due to its aromaticity and electron deficiency, 5-Bromo-6-fluoropyridin-3-amine is an ideal building block for semiconductors. It can be used to create materials with specific electronic properties for use in various electronic devices .
Agricultural Chemistry
In the search for new agricultural products with improved properties, this compound is utilized for the introduction of fluorine atoms into lead structures. Fluorine-containing substituents are commonly incorporated to enhance the physical, biological, and environmental properties of agrochemicals .
Synthesis of Anticancer Drugs
The compound is a precursor in the synthesis of anticancer drugs . For example, it can be transformed into 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine , which is used in the development of novel anticancer agents .
Development of Imaging Agents
5-Bromo-6-fluoropyridin-3-amine: is used in the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents. These agents can be used in various biological applications, including the local radiotherapy of cancer .
Synthesis of Herbicides and Insecticides
The compound is used as a starting material for the synthesis of some herbicides and insecticides. The introduction of fluorine atoms into these compounds often results in enhanced activity and selectivity .
Material Science
In material science, 5-Bromo-6-fluoropyridin-3-amine contributes to the development of new materials with unique properties. Its incorporation into polymers and coatings can improve durability, resistance, and performance under various conditions .
Safety and Hazards
The safety information for 5-Bromo-6-fluoropyridin-3-amine indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Relevant Papers The relevant papers for 5-Bromo-6-fluoropyridin-3-amine can be found in the references provided . These papers contain more detailed information about the compound and its applications.
Mécanisme D'action
Target of Action
Similar compounds are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting that its targets could be varied depending on the specific derivative synthesized.
Mode of Action
Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties often make them less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It’s worth noting that fluoropyridines and their derivatives are often used in the synthesis of biologically active compounds , implying that they could potentially affect a wide range of biochemical pathways depending on the specific compound synthesized.
Pharmacokinetics
The compound’s molecular weight (19100) and its solid physical form could potentially influence its bioavailability.
Result of Action
Given that fluoropyridines and their derivatives are often used in the synthesis of biologically active compounds , the results of their action could potentially be diverse and significant, depending on the specific compound synthesized.
Propriétés
IUPAC Name |
5-bromo-6-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQHWPMLZHWUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593290 | |
| Record name | 5-Bromo-6-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoropyridin-3-amine | |
CAS RN |
209328-99-4 | |
| Record name | 5-Bromo-6-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)
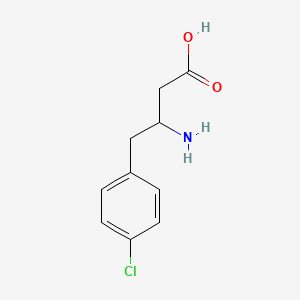
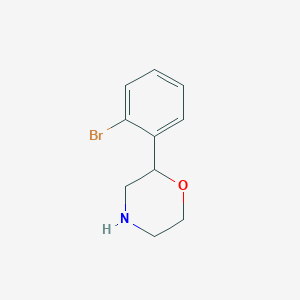


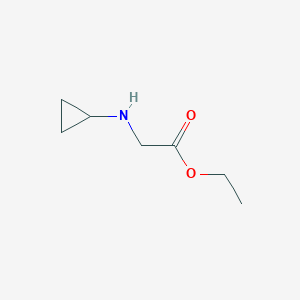
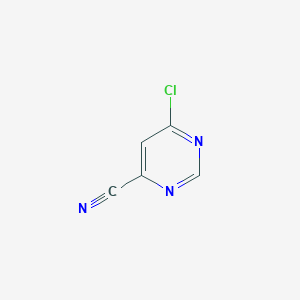
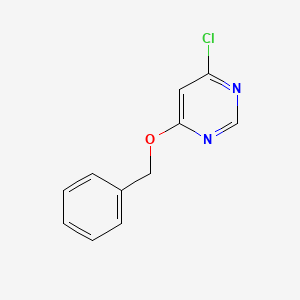
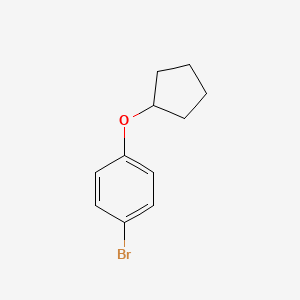
![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)
